molecular formula C7H6BrNS B1334085 3-Bromothiobenzamide CAS No. 2227-62-5

3-Bromothiobenzamide

Cat. No. B1334085
Key on ui cas rn: 2227-62-5
M. Wt: 216.1 g/mol
InChI Key: YCFFEUUASMKLDX-UHFFFAOYSA-N
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Patent
US04298743

Procedure details

3-Bromothiobenzamide (10.8 g) and ethyl 4-chloroacetoacetate (8.3 g) were dissolved in 50 ml of alcohol. The reaction was stirred and heated under reflux for 4 hours. When cooled, the crystalline solid was filtered yielding 12.2 g of product, mp 65°-70° C. When recrystallized from ether-petroleum ether, it melted 68°-70° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[S:6].Cl[CH2:12][C:13](=O)[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[S:6][CH:12]=[C:13]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:7]=2)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
BrC=1C=C(C(=S)N)C=CC1
Name
Quantity
8.3 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
alcohol
Quantity
50 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
When cooled
FILTRATION
Type
FILTRATION
Details
the crystalline solid was filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1SC=C(N1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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